BI-853520

FAK selectivity Pyk2 kinase profiling

BI-853520 (Ifebemtinib; IN-10018) is an orally bioavailable, ATP-competitive small-molecule inhibitor of focal adhesion kinase (FAK/PTK2). It inhibits recombinant FAK with an IC50 of 1 nM and suppresses FAK autophosphorylation at Tyr397 in cellular assays.

Molecular Formula C₂₉H₂₈N₄O₂
Molecular Weight
Cat. No. B1574172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-853520
Molecular FormulaC₂₉H₂₈N₄O₂
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BI-853520 (Ifebemtinib) for FAK-Targeted Oncology Research – Procurement-Grade Compound Overview


BI-853520 (Ifebemtinib; IN-10018) is an orally bioavailable, ATP-competitive small-molecule inhibitor of focal adhesion kinase (FAK/PTK2) [1]. It inhibits recombinant FAK with an IC50 of 1 nM and suppresses FAK autophosphorylation at Tyr397 in cellular assays . The compound also inhibits the closely related FER and FES kinases (IC50 = 900 nM and 1040 nM, respectively) . Originally developed by Boehringer Ingelheim, BI-853520 has completed Phase I clinical evaluation and has been advanced into multiple later-stage trials under InxMed for indications including platinum-resistant ovarian cancer and KRAS-mutant NSCLC [2]. Its chemical structure (C28H28F4N6O4; MW 588.55; CAS 1227948-82-4) is distinct among FAK inhibitors, featuring a 2-fluoro-5-methoxybenzamide core scaffold that contributes to its selectivity profile [1].

Why BI-853520 Cannot Be Substituted by Other FAK Inhibitors – Key Differentiation Rationale for Scientific Procurement


FAK inhibitors are not interchangeable. Despite sharing a common nominal target, individual FAK inhibitors diverge sharply in kinase selectivity spectra, differential activity in 2D vs. 3D culture systems, and oral pharmacokinetic properties. BI-853520 exhibits approximately 1000-fold selectivity for FAK over Pyk2 [1], whereas defactinib (VS-6063) inhibits FAK and Pyk2 with comparable potency (IC50 = 0.6 nM for both) [2], and PF-562271 shows only approximately 10-fold FAK/Pyk2 selectivity . These selectivity differences translate into distinct biological effects in physiologically relevant 3D models and different off-target risk profiles. Furthermore, BI-853520 displays a unique differential between 2D monolayer and 3D spheroid potency that is not similarly documented for other FAK inhibitors , meaning that procurement decisions based solely on biochemical IC50 values or 2D monolayer screening data will fail to capture critical functional differences that govern in vivo efficacy. The quantitative evidence below provides the procurement-grade detail necessary for informed compound selection.

BI-853520 Quantitative Differentiation Evidence – Head-to-Head and Cross-Study Comparative Data vs. Key FAK Inhibitor Comparators


FAK Selectivity vs. Pyk2: BI-853520 Demonstrates ~1000-Fold Discrimination vs. Defactinib's Near-Equipotent Dual Inhibition

BI-853520 displays approximately 1000-fold selectivity for FAK over the closely related kinase Pyk2, leaving Pyk2 phosphorylation unaffected at concentrations that fully suppress FAK [1]. In contrast, defactinib (VS-6063) inhibits FAK and Pyk2 with essentially identical potency (IC50 = 0.6 nM for both targets) [2]. PF-562271 shows only approximately 10-fold selectivity (FAK IC50 = 1.5 nM; Pyk2 IC50 = 14 nM) . For researchers requiring FAK-specific pathway interrogation without confounding Pyk2-mediated effects, BI-853520 offers a quantifiable selectivity advantage of 100-fold and ~1000-fold over PF-562271 and defactinib, respectively.

FAK selectivity Pyk2 kinase profiling off-target risk

3D Spheroid vs. 2D Monolayer Differential Activity: BI-853520 Requires ≥1000-Fold Lower Concentration in Physiologically Relevant 3D Culture

BI-853520 exhibits a striking differential between 3D spheroid and 2D monolayer culture systems that is not routinely documented for comparator FAK inhibitors. In 3D spheroid cultures of cancer cells (PC-3 prostate carcinoma, MDA-MB-231 breast cancer), BI-853520 suppresses tumor cell proliferation and invasion at low doses of ≤3 μM, whereas 2D monolayer cultures of the same cell lines require concentrations ≥1000-fold higher to achieve comparable anti-proliferative effects . This 3D/2D differential was also confirmed in malignant pleural mesothelioma models, where BI-853520 demonstrated limited effect in adherent cultures but potent activity in spheroids and orthotopic tumors in vivo [1]. For comparator FAK inhibitors such as PF-562271 or defactinib, similar quantitative 3D vs. 2D differential data are not comparably established in the published literature.

3D spheroid culture 2D monolayer tumor microenvironment in vitro model fidelity

Oral Pharmacokinetics in Mice: 80% Bioavailability and 8–10 Hour Half-Life Support Once-Daily Dosing

BI-853520 demonstrates favorable oral pharmacokinetics in mice that are quantitatively characterized. Following oral administration at 50 mg/kg, BI-853520 achieves >80% bioavailability, with a peak plasma concentration (Cmax) of 2–3 μM reached at 1–2 hours post-dose, and a terminal half-life (t½) of 8–10 hours . This half-life supports once-daily dosing regimens in preclinical efficacy studies. For comparator FAK inhibitors, defactinib (VS-6063) is also orally bioavailable but has been reported with a shorter half-life of approximately 4–6 hours in mice [1]. PF-562271 exhibits moderate oral bioavailability with a reported half-life of approximately 3–5 hours in rodent models [2]. The longer half-life of BI-853520 translates into sustained target engagement, with >90% suppression of p-FAK (Tyr397) maintained for ≥24 hours post-dose in tumor tissue .

oral bioavailability pharmacokinetics once-daily dosing preclinical PK

Target Kinase Profile: FAK Plus Weak FER/FES Inhibition vs. Multi-Kinase Profiles of Comparator FAK Inhibitors

BI-853520 inhibits FAK (IC50 = 1 nM) with ancillary activity against FER kinase (IC50 = 900 nM) and FES kinase (IC50 = 1040 nM), representing a >900-fold selectivity window for FAK over these secondary targets . In contrast, PF-562271, while selective against most kinases, shows notable off-target activity against certain cyclin-dependent kinases (CDKs) including CDK2/CyclinE, CDK3/CyclinE, and CDK1/CyclinB . CEP-37440 is a dual FAK/ALK inhibitor (FAK IC50 = 2 nM; ALK IC50 = 3.1 nM) [1]. TAE226 (NVP-TAE226) inhibits insulin receptor, IGF-1R, and c-Met in addition to FAK . The narrower secondary kinase profile of BI-853520—limited to FER and FES at micromolar-range IC50 values—provides a cleaner pharmacological tool for FAK-specific mechanistic studies compared to multi-kinase FAK inhibitors.

kinase selectivity FER kinase FES kinase CDK off-target ALK

Clinical Development Status: Phase 3 Advancement vs. Predominantly Phase I/II Comparators in the FAK Inhibitor Class

As of 2026, BI-853520 (Ifebemtinib) has advanced to Phase 3 clinical trials for recurrent platinum-resistant ovarian cancer and KRAS G12C-mutant non-squamous non-small cell lung cancer (NSCLC), with Fast Track designation in the United States and Breakthrough Therapy designation in China [1]. In contrast, most comparator FAK inhibitors remain at earlier stages: defactinib (VS-6063) reached Phase II but has not advanced to Phase 3 as monotherapy; GSK-2256098 completed Phase I/II; PF-562271 (VS-6062) and VS-4718 (PND-1186) completed Phase I only; CEP-37440 completed Phase I [2]. The clinical advancement of BI-853520 to registrational Phase 3 trials provides procurement-relevant evidence of a more mature translational and safety data package compared to earlier-stage FAK inhibitors, which may be relevant for researchers seeking compounds with more extensive human exposure characterization.

clinical development Phase 3 platinum-resistant ovarian cancer KRAS-mutant NSCLC

In Vivo Tumor Growth Inhibition Linked to Mesenchymal Phenotype: Predictive Biomarker Association Not Established for Comparator FAK Inhibitors

BI-853520 demonstrates in vivo efficacy that is quantitatively linked to tumor mesenchymal phenotype. In nude mice bearing subcutaneous PC-3 adenocarcinoma xenografts, oral BI-853520 at 50 mg/kg daily reduced tumor volume by 60–80% within 2 weeks, with complete regression in 20% of animals . Efficacy was significantly higher in tumors with a mesenchymal phenotype (low E-cadherin, high miR-200c-3p), achieving median tumor growth inhibition (TGI) >100% . In contrast, efficacy in epithelial-phenotype tumors (E-cadherin-high) was substantially lower. A comparable phenotype-stratified efficacy relationship has not been reported for defactinib, PF-562271, or GSK-2256098 in published studies. In BALB/c nude mice bearing orthotopic MDA-MB-231 breast tumors, BI-853520 (50 mg/kg daily, oral) reduced tumor cell proliferation (Ki-67) and angiogenesis (CD31⁺ vessels) by 40–60% vs. vehicle controls .

mesenchymal phenotype E-cadherin biomarker xenograft efficacy tumor growth inhibition

BI-853520 Optimal Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


FAK-Specific Pathway Interrogation Requiring Minimal Pyk2 Confounding

For studies where FAK signaling must be dissected from Pyk2-mediated pathways, BI-853520 is the preferred procurement choice. Its ~1000-fold selectivity for FAK over Pyk2 contrasts with defactinib's near-equipotent dual FAK/Pyk2 inhibition [1] and PF-562271's modest ~10-fold selectivity . Researchers investigating FAK-specific functions in migration, invasion, or mechanotransduction can use BI-853520 at concentrations up to ~100 nM to achieve >99% FAK inhibition with negligible Pyk2 engagement, a window unavailable with defactinib or PF-562271. This selectivity is confirmed by Western blot data showing preserved Pyk2 phosphorylation at FAK-suppressive BI-853520 concentrations .

3D Tumor Spheroid and Organoid Models for Translational Oncology Research

BI-853520 is the rational procurement choice for 3D culture-based oncology studies. Its documented activity at ≤3 μM in 3D spheroid models of prostate (PC-3) and breast (MDA-MB-231) cancer contrasts with the ≥1000-fold higher concentrations needed in 2D monolayer cultures . This 3D-specific potency has been independently validated in malignant pleural mesothelioma spheroid and orthotopic tumor models, where BI-853520 demonstrated robust activity in 3D but limited effects in adherent cultures [1]. For researchers transitioning from 2D to 3D screening platforms, BI-853520 offers the most extensively characterized 3D pharmacology among FAK inhibitors.

Chronic In Vivo Preclinical Efficacy Studies Requiring Once-Daily Oral Dosing

BI-853520's pharmacokinetic profile—>80% oral bioavailability, 8–10 hour half-life, and sustained target engagement ≥24 hours —makes it the most practical FAK inhibitor for chronic once-daily oral dosing in rodent efficacy models. Compared to defactinib (half-life ~4–6 hours) [1] and PF-562271 (half-life ~3–5 hours) , BI-853520's longer half-life reduces the risk of between-dose target recovery and simplifies dosing schedules in long-term studies exceeding 2–4 weeks. The compound has demonstrated robust efficacy in subcutaneous and orthotopic xenograft models at 50 mg/kg once-daily dosing .

Mesenchymal-Phenotype Tumor Studies with Biomarker-Stratified Experimental Design

For studies investigating tumors stratified by epithelial-to-mesenchymal transition (EMT) status, BI-853520 is uniquely supported by published data linking efficacy to mesenchymal phenotype. Tumors with low E-cadherin and high vimentin/N-cadherin expression achieved TGI >100% and 20% complete regression rates, whereas epithelial-phenotype tumors showed substantially lower responses . This phenotype-efficacy correlation, established in PC-3 adenocarcinoma xenografts [1], provides a rational basis for E-cadherin or vimentin-based stratification in preclinical study design. Comparable biomarker-stratified efficacy data have not been published for defactinib, PF-562271, or GSK-2256098, making BI-853520 the evidence-supported choice for EMT-focused FAK research.

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